N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide
CAS No.:
Cat. No.: VC17989435
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.
![N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide -](/images/structure/VC17989435.png)
Specification
Molecular Formula | C10H16N2O |
---|---|
Molecular Weight | 180.25 g/mol |
IUPAC Name | N-cyclopropyl-5-azaspiro[2.4]heptane-2-carboxamide |
Standard InChI | InChI=1S/C10H16N2O/c13-9(12-7-1-2-7)8-5-10(8)3-4-11-6-10/h7-8,11H,1-6H2,(H,12,13) |
Standard InChI Key | NBCDOSAGMINNGO-UHFFFAOYSA-N |
Canonical SMILES | C1CC1NC(=O)C2CC23CCNC3 |
Introduction
Structural and Chemical Identity
N-Cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide belongs to the class of 5-azaspiro[2.4]heptane derivatives, featuring a spiro junction between a cyclopropane ring (two-membered) and a piperidine-like ring (five-membered, including one nitrogen atom). The cyclopropylcarboxamide group is attached to the spiro nitrogen, contributing to the compound’s stereoelectronic profile.
Molecular Characteristics
The spiro architecture imposes significant ring strain, which influences reactivity and conformational stability. The cyclopropane moiety introduces torsional rigidity, while the carboxamide group enhances hydrogen-bonding potential, critical for interactions in biological systems.
Synthesis and Manufacturing
The synthesis of N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide is rooted in methodologies developed for spirocyclic proline derivatives. A patented approach (US8927739B2) outlines a scalable route involving two key steps:
Step 1: Dihalocarbene Addition
An exocyclic olefin precursor undergoes cyclopropanation via dihalocarbene (e.g., generated from sodium trichloroacetate or tribromoacetate) to form a dihalogenated cyclopropane intermediate. This reaction is typically conducted in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance yield .
Step 2: Reductive Hydrodehalogenation
The dihalogenated intermediate is subjected to reductive conditions (e.g., radical or single-electron transfer mechanisms) to eliminate halogen atoms, yielding the spirocyclic product. Catalytic hydrogenation or zinc-based reductants are commonly employed .
Advantages Over Traditional Methods
-
Safety: Avoids pyrophoric reagents like diethylzinc (Et₂Zn), which pose fire hazards.
-
Scalability: Higher yields (>80%) and simpler purification compared to Simmon-Smith reactions .
Physicochemical and Computational Properties
Key Physicochemical Data
Property | Value | Source |
---|---|---|
Purity | 98% | |
Storage Conditions | Sealed, dry, 2–8°C | |
LogP (Partition Coefficient) | 0.2646 | |
Topological Polar Surface Area (TPSA) | 41.13 Ų |
The low LogP value suggests moderate hydrophilicity, while the TPSA indicates potential for membrane permeability, aligning with its role as a pharmaceutical intermediate .
Hazard Statement | Precautionary Measure |
---|---|
H315 (Skin irritation) | P280: Wear protective gloves |
H318 (Eye damage) | P305+P351+P338: Rinse eyes thoroughly |
H335 (Respiratory irritation) | P261: Avoid inhalation |
The compound is classified under UN 1759 (Corrosive Substances) and requires packing group III precautions during transport .
Pharmaceutical Applications
N-Cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide serves as a critical intermediate in synthesizing HCV NS5A inhibitors, as evidenced by its inclusion in patent US8927739B2 . These inhibitors disrupt viral replication by binding to the NS5A protein, a key component of HCV’s RNA replication machinery.
Role in Drug Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume